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Compound of Interest

Compound Name: Anadoline

Cat. No.: B3035025

A Note on Nomenclature: Initial searches for "Anadoline” yield limited specific data. However,
a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist
with a similar name. This guide will focus on Enadoline, as it is the likely subject of interest for
researchers in drug development.

Chemical Identifiers

Identifier Value

[(7TR,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-
3H-pyrrolizin-4-ium-1-yllmethyl (2R,3S)-3-

IUPAC Name _
hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-
enoylloxypentanoate[1]

CAS Number 28513-29-3[1]

Molecular Formula C20H31NO7[1]

Core Compound Summary

Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been
investigated for its analgesic properties, though its development was hampered by dose-
limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity
at the KOR makes it a valuable tool for research into the kappa-opioid system and its
therapeutic potential, particularly in conditions like postoperative pain and potentially in the
management of comatose head injury or stroke where psychotropic side effects are less of a
concern.[1][2]
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Quantitative Data

lqesic Effi : lel of ical Pain[2]

Parameter

Dose (i.v.)

Observation

Thermal Hyperalgesia

1-100 pg/kg (pre-surgery)

Dose-dependent blockade for

over 24 hours.

Static Allodynia

10 pg/kg (pre-surgery)

Blockade for over 24 hours.

Dynamic Allodynia

10 pg/kg (pre-surgery)

Blockade for over 24 hours.

Maintenance of Hyperalgesia
and Allodynia

100 pg/kg (post-surgery)

Complete blockade with a
shorter duration of action (2

hours).

| | ic Effects | (31141

Parameter

Dose (i.m.)

Observation

Sedation, Confusion,

Dizziness

20-80 ug/70 kg

Significant increases in these

measures.

Visual Distortions,

Depersonalization

20-80 pg/70 kg

Production of these effects.

Psychotomimetic Effects

160 pg/70 kg

Dose not tolerated.

Urinary Output 20-80 ug/70 kg Increased urinary output.
Potency

Comparison Potency of Enadoline

vs. Morphine 25 times more potent as an analgesic.[1]

vs. U-62066 (another KOR agonist)

17 times more potent.[1]

Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-

protein coupled receptors (GPCRSs).[3] The activation of KORs by enadoline initiates

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://en.wikipedia.org/wiki/Enadoline
https://en.wikipedia.org/wiki/Enadoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3035025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

downstream signaling cascades that are primarily inhibitory to neuronal function.

The canonical signaling pathway for KOR activation involves two main arms: a G-protein
dependent pathway and a (-arrestin-2 dependent pathway.[3]

o G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-
pruritic effects of KOR agonists.[3] Upon enadoline binding, the Gai/o subunit of the G-
protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic
AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gy
subunit can also directly interact with and inhibit voltage-gated calcium channels and activate
G-protein-coupled inwardly-rectifying potassium channels (GIRKS), leading to
hyperpolarization and reduced neuronal excitability.

e [B-arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and
sedative effects of KOR agonists.[3] Following receptor activation, [3-arrestin-2 is recruited to
the receptor, which can lead to receptor desensitization and internalization, as well as
initiating its own signaling cascades, including the activation of p38 mitogen-activated protein
kinase (MAPK).[4]
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Enadoline G-protein signaling pathway.
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Enadoline B-arrestin-2 signaling pathway.

Experimental Protocols
Rat Model of Postoperative Pain[2]

o Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.
e Animal Model: Male Sprague-Dawley rats.

e Surgical Procedure: A1 cm incision is made through the skin and fascia of the plantar
surface of the hind paw.

e Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before
surgery (pre-emptive) or 1 hour after surgery (treatment).

e Behavioral Testing:

o Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal
from a radiant heat source.

o Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar
surface of the paw to determine the paw withdrawal threshold.

o Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to
assess the withdrawal response.
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» Data Analysis: The paw withdrawal latencies and thresholds are compared between
enadoline-treated and vehicle-treated groups.
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Workflow for the rat postoperative pain model.

Human Pharmacodynamic Study[3][4]

o Objective: To characterize the pharmacodynamic effects of enadoline in humans.
o Study Population: Healthy adult volunteers with a history of polysubstance abuse.

e Study Design: Double-blind, placebo-controlled, crossover study.
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o Drug Administration: Enadoline, butorphanol (a mixed mu/kappa agonist), hydromorphone (a
mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A
minimum of a 72-hour washout period is maintained between sessions.

o Data Collection:

o Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter
are monitored.

o Subjective Measures: Standardized questionnaires are used to assess mood, feelings of
euphoria, sedation, confusion, and other subjective effects (e.qg., visual analog scales for
IIhighll).

o Observer-Rated Measures: Trained observers rate participants' signs of intoxication and
sedation.

o Data Analysis: The effects of each active drug are compared to placebo and to each other
using appropriate statistical methods.
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Workflow for the human pharmacodynamic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://en.wikipedia.org/wiki/Enadoline
https://pubmed.ncbi.nlm.nih.gov/10204752/
https://pubmed.ncbi.nlm.nih.gov/10204752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9251383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160296/
https://www.benchchem.com/product/b3035025#anadoline-cas-number-and-iupac-name
https://www.benchchem.com/product/b3035025#anadoline-cas-number-and-iupac-name
https://www.benchchem.com/product/b3035025#anadoline-cas-number-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3035025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3035025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

